N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group and a furan ring attached to a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is glucokinase , a key regulator of glucose homeostasis . Glucokinase activators represent a promising opportunity for the treatment of Type 2 diabetes .
Mode of Action
This compound acts as a partial activator of the glucokinase enzyme . By activating glucokinase, it helps to regulate glucose homeostasis, which is crucial in the management of Type 2 diabetes .
Biochemical Pathways
The activation of glucokinase leads to the regulation of glucose homeostasis. This is a critical biochemical pathway in the body’s response to glucose intake and insulin release .
Pharmacokinetics
Similar compounds have shown nonlinear kinetics, with the area under the plasma concentration-time curve (auc) increasing significantly after multiple dosing .
Result of Action
The activation of glucokinase by this compound can help to regulate glucose levels in the body, making it a potential treatment for Type 2 diabetes . It’s important to note that many early candidates for glucokinase activators have revealed hypoglycemia as a key risk .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A related compound with similar nucleophilic properties.
N,N-dimethyl-4-aminopyridine: Another similar compound used as a catalyst in organic synthesis.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of its pyrimidine and furan rings, along with the dimethylamino and carboxamide groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXABJCKPGLJQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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